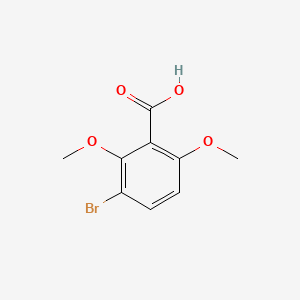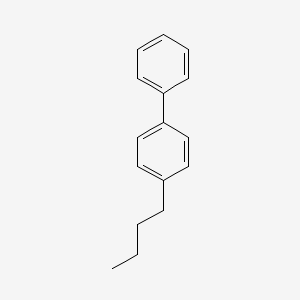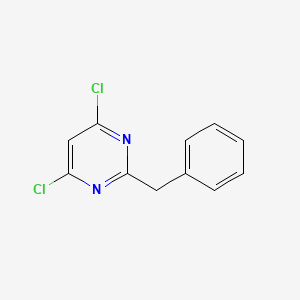
1-Piperazineacetamide, N-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest due to their potential therapeutic applications. In one study, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and characterized using 1H NMR, 13C NMR, and elemental analysis . Another research effort reported the synthesis of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives through a Ugi four-component reaction, which is a straightforward method that allows for the rapid generation of diverse compounds . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, was described using a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The studies collectively highlight the versatility of piperazine as a building block for creating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized piperazine derivatives were confirmed through various spectroscopic techniques. In the case of the antitumor piperazine acetamides, 1H NMR and 13C NMR spectroscopy were employed to ascertain the chemical structure . Similarly, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR, ensuring the correct synthesis of the desired pharmaceutical intermediate . These analyses are crucial for verifying the identity and purity of the synthesized compounds before they are evaluated for biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are complex and require careful optimization. For instance, the alkylation, acidulation, and reduction of the nitro group are critical steps in the synthesis of 1-(2,3-dichlorophenyl)piperazine, and the paper discusses the factors influencing these reactions . The Ugi reaction used to synthesize the BACE1 inhibitors is another example of a multi-component reaction that can yield a diverse array of products, demonstrating the chemical versatility of piperazine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antitumor activity of the synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides was evaluated in vitro, with some compounds showing potent antiproliferative activity against cancer cell lines . The BACE1 inhibitory activity of the synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives was also examined, with one compound demonstrating superior inhibition due to favorable hydrogen bonding interactions with the enzyme's active site . These studies underscore the importance of understanding the physical and chemical properties of piperazine derivatives to harness their biological potential.
科学研究应用
1. Application in Waterborne Paints
- Summary of Application: “1-Piperazineacetamide, N-butyl-” is used in the synthesis of styrene and n-butyl acrylate latex polymers, which are crucial ingredients of waterborne paints . These polymers provide continuous film formation during the drying stage and act as one of the major factors that determine the performance of paints .
- Methods of Application: The latex polymers are modified by three functional monomers in different amounts in latex polymer formulations . The impacts of these functional monomers both on latex polymers, and paints made from these latex polymers are investigated .
- Results or Outcomes: The outcomes confirm that alone and the combinations of these monomers in styrene-acrylic-based latex polymers improve the paint by enhancing scrub resistance, better adhesion on surfaces and the ability to control hydrophobicity and color efficiency .
2. Application in Pharmaceutical Composites
- Summary of Application: “1-Piperazineacetamide, N-butyl-” is used in the development of a water-soluble, high-release active pharmaceutical ingredient (API) composite based on the practically water-insoluble API N-butyl-N-methyl-1-phenylpyrrolo [1,2-a]pyrazine-3-carboxamide (GML-3), a substance with antidepressant and anxiolytic action .
- Methods of Application: Composites obtained by the method of creating amorphous solid dispersions, where polyvinylpyrrolidone (PVP) or Soluplus ® was used as a polymer, were studied for crystallinity, stability and the release of API from the composite into purified water .
- Results or Outcomes: The resulting differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and dissolution test data indicate that the resulting composites are amorphous at 1:15 API: polymer ratios for PVP and 1:5 for Soluplus ®, which ensures the solubility of GML-3 in purified water and maintaining the supercritical state in solution .
3. Application in Methane Hydrate Inhibition
- Summary of Application: “1-Piperazineacetamide, N-butyl-” is used in the study of the kinetic inhibition performance of N-butyl-N-methylpyrrolidinium tetrafluoroborate ( [BMP] [BF4]), poly (N-vinylcaprolactam) (PVCap) and compound inhibitor systems on methane hydrate .
- Methods of Application: A series of experiments were carried out to study the kinetic inhibition performance from both macroscopic and microscopic perspectives .
- Results or Outcomes: The results of this study are not provided in the search results .
4. Application in Antimicrobial Polymers
- Summary of Application: “1-Piperazineacetamide, N-butyl-” is used in the synthesis of antimicrobial polymers. These polymers are crucial in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- Methods of Application: The synthesis of numerous antimicrobial polymers using various antimicrobial agents, including piperazine molecule, has been reported .
- Results or Outcomes: The antimicrobial polymeric approach is one of the advanced approaches made by researchers to reduce the lethality rate caused by pathogenic microbes .
5. Application in Medical Cyanoacrylate Glues
- Summary of Application: “1-Piperazineacetamide, N-butyl-” is used in the development of medical cyanoacrylate glues. These glues are used in various medical and veterinary applications .
- Methods of Application: The cyanoacrylate glues are created by blending octyl cyanoacrylate and n-butyl cyanoacrylate .
- Results or Outcomes: The resulting glues offer both flexibility and a strong bond. They are bacteriostatic and their use is usually painless .
6. Application in Antimicrobial Polymers
- Summary of Application: “1-Piperazineacetamide, N-butyl-” is used in the synthesis of antimicrobial polymers. These polymers are crucial in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- Methods of Application: The synthesis of numerous antimicrobial polymers using various antimicrobial agents, including piperazine molecule, has been reported .
- Results or Outcomes: The antimicrobial polymeric approach is one of the advanced approaches made by researchers to reduce the lethality rate caused by pathogenic microbes .
7. Application in Medical Cyanoacrylate Glues
- Summary of Application: “1-Piperazineacetamide, N-butyl-” is used in the development of medical cyanoacrylate glues. These glues are used in various medical and veterinary applications .
- Methods of Application: The cyanoacrylate glues are created by blending octyl cyanoacrylate and n-butyl cyanoacrylate .
- Results or Outcomes: The resulting glues offer both flexibility and a strong bond. They are bacteriostatic and their use is usually painless .
属性
IUPAC Name |
N-butyl-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMUJPPKLVSAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368937 |
Source


|
| Record name | 1-Piperazineacetamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineacetamide, N-butyl- | |
CAS RN |
89433-46-5 |
Source


|
| Record name | 1-Piperazineacetamide, N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

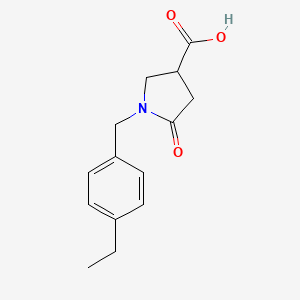
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)

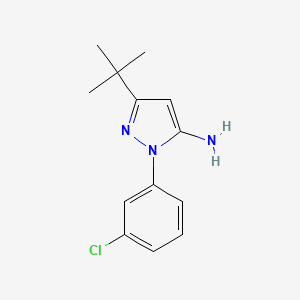


![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)
